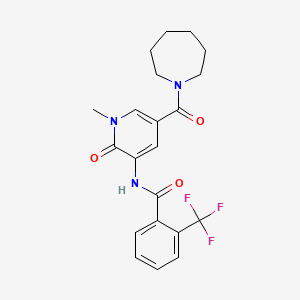
tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate, commonly known as CTPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been used in various studies to investigate its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of CTPC is not fully understood. However, it has been suggested that CTPC exerts its therapeutic effects by inhibiting certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which may help improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
CTPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. CTPC has also been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. Additionally, CTPC has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CTPC in lab experiments is its ability to inhibit the activity of specific enzymes and receptors. This allows researchers to study the effects of inhibiting these targets on various biological processes. Additionally, CTPC has been shown to have low toxicity, which makes it a suitable candidate for further studies.
One of the limitations of using CTPC in lab experiments is its limited solubility in water. This can make it difficult to administer to animals and may limit its potential as a therapeutic agent. Additionally, the mechanism of action of CTPC is not fully understood, which makes it difficult to predict its potential side effects.
Zukünftige Richtungen
There are several future directions for research on CTPC. One potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of CTPC and its potential side effects. Finally, the development of more soluble forms of CTPC may increase its potential as a therapeutic agent.
Synthesemethoden
The synthesis of CTPC involves the reaction of tert-butyl carbamate with 2-chloroacetyl piperidine. The reaction is carried out in the presence of a base to form CTPC. The purity of the compound is then confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CTPC has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties. CTPC has been tested in vitro and in vivo to evaluate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential to treat inflammation and autoimmune diseases.
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-8-10-5-4-6-16(9-10)11(17)7-14/h10H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYWOEZSVPWIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955534.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2955535.png)
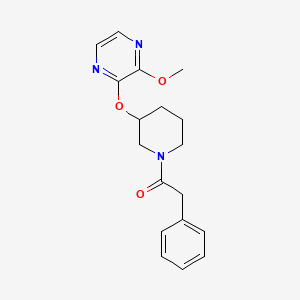
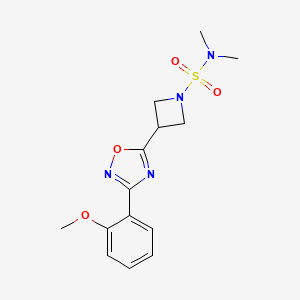
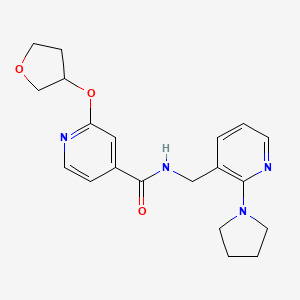
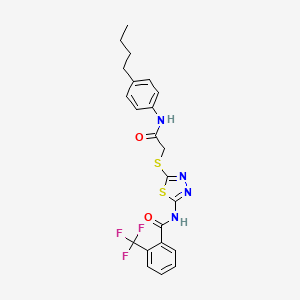

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2955543.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2955544.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2955549.png)
![N-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2955551.png)
![2-[Butan-2-yl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2955553.png)
